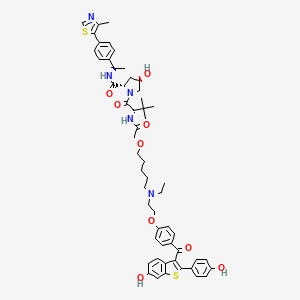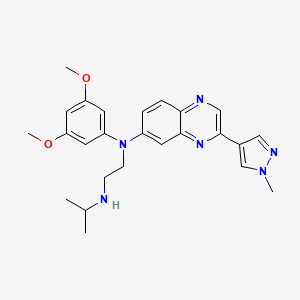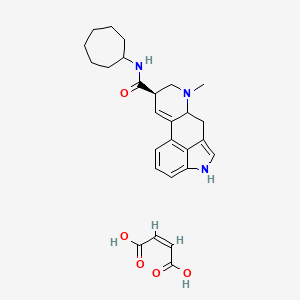
FC-11 (FAK degrader)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FC-11 is a highly potent focal adhesion kinase (FAK) PROTAC® Degrader . It is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . The effects of FC-11 are reversible upon compound wash out .
Synthesis Analysis
FC-11 is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . FC-11 degrades FAK in various cells .Molecular Structure Analysis
The molecular weight of FC-11 is 949.91 . Its chemical formula is C41H42F3N13O9S . The exact mass is 949.29 .Chemical Reactions Analysis
FC-11 is a hetero-bifunctional small molecule, which can drive E3 ubiquitin ligase to bind with the target protein, resulting in ubiquitination of the target protein and consequent proteasome-mediated degradation .Physical And Chemical Properties Analysis
The elemental analysis of FC-11 is as follows: C, 51.84; H, 4.46; F, 6.00; N, 19.17; O, 15.16; S, 3.38 .科学的研究の応用
Role of FAK in Cancer Progression and Therapy
Focal Adhesion Kinase (FAK) is significantly overexpressed in cancer cells and is pivotal in the progression of tumors to a malignant phenotype. Beyond its conventional role as a cytoplasmic kinase downstream of integrin and growth factor receptor signaling, FAK's activities in the nucleus have been highlighted. Nuclear FAK can promote p53 degradation through ubiquitination, fostering cancer cell growth and proliferation. Furthermore, it can regulate gene expression by binding with transcription factors and synergize with different E3 ligases to enhance the turnover of transcription factors through ubiquitination. In the tumor microenvironment, nuclear FAK influences the formation of new blood vessels, thereby affecting tumor blood supply. The application of FAK inhibitors to target nuclear FAK functions has been emphasized due to its significant roles in regulating gene expression and tumor progression (Zhou, Yi, & Tang, 2019).
FAK in Ovarian Carcinoma Therapy
In the context of ovarian carcinoma, FAK plays a crucial role in cell survival and various steps of the metastatic cascade. In vivo experiments have shown that FAK silencing using short interfering RNA (siRNA) in neutral liposomes (1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, DOPC) holds considerable therapeutic potential. The in vivo administration of FAK siRNA-DOPC significantly reduced tumor weight, and when combined with docetaxel, it further decreased tumor weight across different ovarian cancer cell lines. This treatment also resulted in a reduction in microvessel density, decreased expression of vascular endothelial growth factor and matrix metalloproteinase-9, and increased apoptosis of tumor-associated endothelial cells and tumor cells. These findings suggest FAK siRNA-DOPC, especially in combination with docetaxel or platinum, as a novel and effective therapeutic approach against ovarian cancer (Halder et al., 2006).
FAK in Cardiac Hypertrophy and Dysfunction
In the realm of cardiology, FAK's role in pressure overload-induced hypertrophy has been studied. Conditional deletion of FAK from the myocardium of adult mice did not affect basal cardiac performance, myocyte viability, or myofibrillar architecture. However, it significantly attenuated the hypertrophic response to pressure overload, including the increase in left ventricular posterior wall thickness, myocyte cross-sectional area, and hypertrophy-associated induction of atrial natriuretic factor. The deletion also impaired the initial wave of extracellular signal-regulated kinase activation and cFos expression induced by adrenergic agonists and biomechanical stress. Persistent challenge in mice with myocyte-restricted FAK inactivation led to enhanced cardiac fibrosis and dysfunction compared to challenged genetic controls, highlighting the critical role of FAK in normal compensatory hypertrophic remodeling and its potential as a therapeutic target (DiMichele et al., 2006).
Safety And Hazards
将来の方向性
The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . FC-11 could be useful as an expand tool for studying functions of FAK in biological systems and as potential therapeutic agents .
特性
CAS番号 |
2271035-37-9 |
|---|---|
製品名 |
FC-11 (FAK degrader) |
分子式 |
C41H42F3N13O9S |
分子量 |
949.9242 |
IUPAC名 |
1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChIキー |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FC-11; FC 11; FC11; FC-11 (FAK degrader); |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



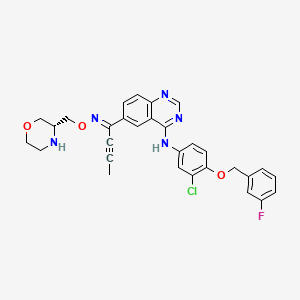
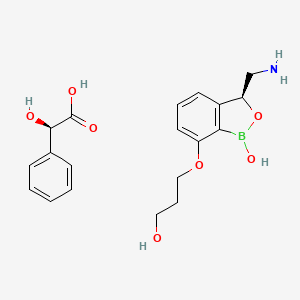
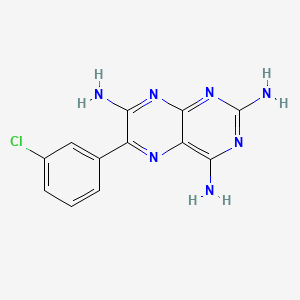
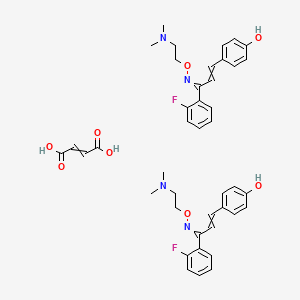
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)
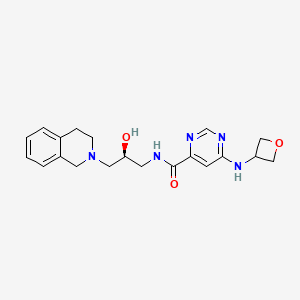
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
